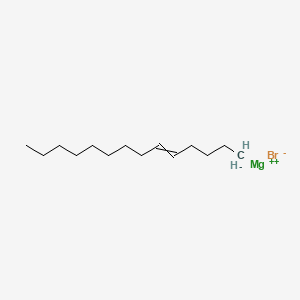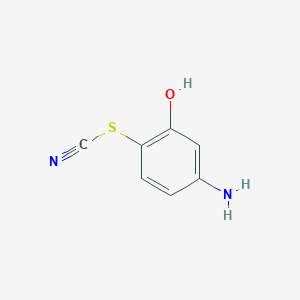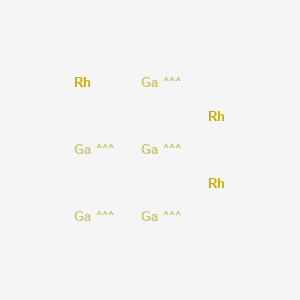![molecular formula C13H14O4 B12536248 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 721968-30-5](/img/structure/B12536248.png)
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid: is an organic compound with a complex structure that includes a methoxy group, a prop-2-yn-1-yloxy group, and a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide to introduce the prop-2-yn-1-yloxy group. This is followed by a series of reactions to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-2-yn-1-yloxy group can be reduced to form alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-yn-1-yloxy groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the methoxy and prop-2-yn-1-yloxy groups but lacks the propanoic acid moiety.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Contains a similar aromatic structure with a methoxy group but differs in the side chain.
Uniqueness
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
721968-30-5 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-prop-2-ynoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15) |
Clave InChI |
FVGBDVFTZOLWFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
